Pitstop2

Description

Structure

3D Structure

Properties

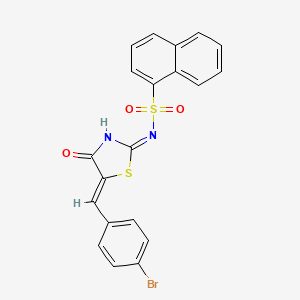

IUPAC Name |

(NE)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLWHGPJPVPDU-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C/3\NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pitstop 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitstop 2 is a cell-permeable small molecule inhibitor initially identified for its ability to selectively block clathrin-mediated endocytosis (CME). It achieves this by targeting the terminal domain of the clathrin heavy chain, thereby preventing the interaction with accessory proteins required for the formation of clathrin-coated pits. However, subsequent research has revealed a more complex pharmacological profile, with significant off-target effects on clathrin-independent endocytosis (CIE) and other cellular processes, including mitotic spindle organization and the activity of small GTPases. This guide provides a comprehensive overview of the molecular mechanisms of Pitstop 2, detailing its on-target and off-target activities. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated cellular pathways and experimental workflows.

Core Mechanism of Action: Targeting the Clathrin Terminal Domain

Pitstop 2 was designed to directly bind to the N-terminal domain (TD) of the clathrin heavy chain.[1] This domain serves as a crucial hub for the recruitment of various accessory proteins that contain clathrin-box motifs, such as amphiphysin.[2] By occupying a binding pocket on the clathrin TD, Pitstop 2 competitively inhibits the interaction between clathrin and these essential adaptor proteins.[3] This disruption prevents the proper assembly and maturation of clathrin-coated pits, leading to the inhibition of CME.[4]

The interaction of Pitstop 2 with the clathrin terminal domain has been characterized, and its inhibitory effect on the association with proteins like amphiphysin has been quantified.[3]

Signaling Pathway of Clathrin-Mediated Endocytosis Inhibition

The canonical pathway of CME involves the recruitment of clathrin triskelia to the plasma membrane, their assembly into a polygonal lattice, and the subsequent invagination and scission of the vesicle. Pitstop 2 intervenes at the initial stages of this process.

Quantitative Data Summary

The inhibitory potency of Pitstop 2 has been evaluated in various assays. The following table summarizes the key quantitative data available in the literature.

| Parameter | Value | Assay System | Target | Reference |

| IC50 | ~12 µM | In vitro ELISA | Clathrin TD - Amphiphysin 1 interaction | [3] |

| IC50 | 1.9 µM | In vitro ELISA | Clathrin TD - Amphiphysin interaction | [2] |

| IC50 | 7.5 µM | In vitro ELISA | Clathrin terminal domain | |

| Effective Concentration | 20-40 µM | Cellular Assay (J774A.1 macrophages) | Inhibition of transferrin endocytosis | [4] |

| Effective Concentration | 20-30 µM | Cellular Assay (HeLa cells) | Inhibition of transferrin endocytosis | [5] |

| Effective Concentration | 0.001-100 µM | Cellular Assay (HeLa cells) | Inhibition of mitotic spindle | [4] |

| Effective Concentration | 1-30 µM | Cellular Assay (HeLa cells) | Induction of apoptosis and growth inhibition | [4] |

Off-Target Effects and Non-Specificity

A significant body of evidence indicates that Pitstop 2 is not entirely specific for CME. Its inhibitory effects extend to clathrin-independent endocytic pathways and other fundamental cellular processes. This lack of specificity is a critical consideration for researchers using Pitstop 2 to probe cellular mechanisms.

Inhibition of Clathrin-Independent Endocytosis (CIE)

Studies have demonstrated that Pitstop 2 can potently inhibit CIE.[5][6][7] This effect is not rescued by the knockdown of clathrin, suggesting that Pitstop 2 has cellular targets other than the clathrin terminal domain that are involved in CIE.[5] The exact mechanism of CIE inhibition by Pitstop 2 remains to be fully elucidated but may involve the modulation of membrane protein mobility.[8]

Disruption of the Mitotic Spindle

Pitstop 2 has been shown to interfere with mitosis by disrupting the integrity of the mitotic spindle.[4] This leads to the activation of the spindle assembly checkpoint and can induce cell death in dividing cancer cells.[4] The effect on the mitotic spindle appears to be independent of its role in endocytosis, highlighting another significant off-target activity.

Interaction with Small GTPases

Recent studies have identified direct interactions between Pitstop 2 and small GTPases of the Ras superfamily, specifically Rac1 and Ran.[9] Pitstop 2 can lock these GTPases in an inactive, GDP-bound state, thereby inhibiting their downstream signaling pathways.[9] This interaction can explain some of the observed effects of Pitstop 2 on actin dynamics and overall cell motility.[10][11]

References

- 1. GTPase-Glo™ Assay [promega.sg]

- 2. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 3. content.abcam.com [content.abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | Semantic Scholar [semanticscholar.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pitstop 2: A Clathrin-Mediated Endocytosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pitstop 2, a widely used inhibitor of clathrin-mediated endocytosis (CME). It delves into its mechanism of action, chemical properties, and key experimental findings. This document also addresses the critical considerations of its off-target effects and provides detailed experimental protocols for its application in research settings.

Core Concepts and Mechanism of Action

Pitstop 2 is a cell-permeable small molecule designed to selectively inhibit clathrin-mediated endocytosis. Clathrin plays a pivotal role in the formation of coated vesicles, which are essential for various cellular processes, including receptor-mediated endocytosis, synaptic vesicle recycling, and sorting of proteins at the trans-Golgi network.[1][2]

The primary mechanism of action of Pitstop 2 involves its direct binding to the N-terminal β-propeller domain of the clathrin heavy chain.[1][3] This interaction competitively inhibits the binding of accessory proteins containing clathrin-box motifs, such as amphiphysin, to the clathrin terminal domain.[3] By disrupting this crucial protein-protein interaction, Pitstop 2 effectively stalls the assembly and dynamics of clathrin-coated pits, thereby inhibiting the internalization of cargo molecules that rely on this pathway.

It is important to note that while Pitstop 2 was developed as a specific CME inhibitor, subsequent studies have revealed significant off-target effects, which are discussed in detail in Section 4.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Pitstop 2 is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₃BrN₂O₃S₂ | [4][5] |

| Molecular Weight | 473.4 g/mol | [5] |

| CAS Number | 1332879-52-3 | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Appearance | White to light brown crystalline solid/powder | |

| Solubility | Soluble in DMSO (20 mg/mL) | [4] |

| Storage | Store at -20°C, protect from light | [6] |

Quantitative Data on Inhibitory Activity

The inhibitory potency of Pitstop 2 has been quantified in various studies, primarily focusing on its effect on the clathrin-amphiphysin interaction and the uptake of transferrin, a classic marker for CME.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Amphiphysin Association) | 12 µM | In vitro | [3][4] |

| IC₅₀ (Transferrin Uptake) | 12-15 µM | HeLa cells | [4] |

| IC₅₀ (Transferrin Uptake) | 9.7 µM | U2OS cells | [4] |

| Effective Concentration (Compensatory Endocytosis Block) | 15 µM | Neuronal presynaptic compartments | |

| Recommended Working Concentration (CME Inhibition) | 20-30 µM | Most cell types | [3][7] |

Off-Target Effects and Specificity Considerations

While Pitstop 2 is a valuable tool for studying endocytosis, a growing body of evidence highlights its lack of specificity. Researchers must be aware of these off-target effects to avoid misinterpretation of experimental results.

-

Inhibition of Clathrin-Independent Endocytosis (CIE): Studies have demonstrated that Pitstop 2 can inhibit CIE pathways, affecting the internalization of cargo such as MHC class I molecules, CD44, CD98, and CD147.[4][7][8] This effect is not rescued by the knockdown of clathrin, indicating a target other than the clathrin terminal domain is involved.[8][9]

-

Disruption of the Nuclear Pore Complex (NPC): Pitstop 2 has been shown to compromise the permeability barrier of the nuclear pore complex, leading to alterations in its ultrastructure.[10][11] This is thought to occur through binding to β-propeller folds present in NPC scaffold proteins, which share structural similarities with the clathrin terminal domain.[12]

-

Effects on Mitosis: The inhibitor can trap cells in metaphase by causing a loss of mitotic spindle integrity and activating the spindle assembly checkpoint.[1]

-

Interaction with Small GTPases: Recent research has identified direct binding of Pitstop 2 to small GTPases like Ran and Rac1, locking them in a GDP-like conformation and disrupting their downstream signaling.[13] This can impact cell motility, mechanics, and nucleocytoplasmic transport.[13]

These findings strongly suggest that the inhibitory effects of Pitstop 2 are not solely due to its interaction with clathrin and that caution should be exercised when interpreting data from experiments using this compound.[14][15][16]

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature. Optimization for specific cell types and experimental conditions is highly recommended.

-

Stock Solution Preparation: Dissolve Pitstop 2 in 100% fresh, sterile DMSO to a final concentration of 30 mM. Vortex to ensure complete solubilization. Aliquot and store at -20°C to avoid freeze-thaw cycles.

-

Working Solution Preparation: Dilute the stock solution directly in serum-free media or a suitable buffer (e.g., containing 10 mM HEPES, pH 7.4) to the desired final concentration.[3] The final DMSO concentration should typically be between 0.1% and 1%.

-

Cell Culture Conditions: For cell-based assays, grow cells to 80-90% confluency. It is recommended to use serum-free media during the experiment, as serum albumins can sequester the compound.[3]

This assay is a standard method to assess the inhibition of clathrin-mediated endocytosis.

-

Cell Seeding: Seed cells (e.g., HeLa) on coverslips or in appropriate culture plates and allow them to adhere overnight.

-

Serum Starvation: Place cells in serum-free media for 1 hour prior to the experiment.[7]

-

Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of Pitstop 2 (e.g., 20-30 µM) or a DMSO vehicle control in serum-free media for 15-30 minutes at 37°C.[7][9]

-

Cargo Internalization: Add fluorescently labeled transferrin (e.g., Alexa Fluor 594-Transferrin) to the media in the continued presence of the inhibitor or control.[7] Incubate for 30 minutes at 37°C to allow for endocytosis.[7]

-

Removal of Surface-Bound Ligand: To visualize only internalized transferrin, wash the cells with a low pH acid wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) to strip off any surface-bound transferrin.[9]

-

Fixation and Imaging: Fix the cells with 4% paraformaldehyde, and mount the coverslips for fluorescence microscopy.

-

Quantification: Quantify the total integrated fluorescence intensity of internalized transferrin per cell using image analysis software.[7][17]

Visualizations

Caption: Mechanism of Pitstop 2 inhibition of clathrin-mediated endocytosis.

Caption: Workflow for a transferrin uptake inhibition assay using Pitstop 2.

Caption: Logical relationship between the intended on-target and observed off-target effects of Pitstop 2.

Implications for Drug Development

The study of endocytic pathways is critical in drug development for understanding drug uptake, receptor trafficking, and the entry mechanisms of pathogens. While Pitstop 2 has been a valuable research tool, its off-target effects limit its direct therapeutic potential. However, the challenges and findings associated with Pitstop 2 provide important lessons for the development of future, more specific inhibitors of clathrin-mediated endocytosis. The quest for highly selective modulators of CME continues to be an active area of research, with the potential to yield novel therapeutics for a range of diseases, including cancer and infectious diseases.[1][2] The development of chimeric compounds and derivatives of Pitstop molecules represents an ongoing effort to improve potency and specificity.[18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. content.abcam.com [content.abcam.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Pitstop 2 | C20H13BrN2O3S2 | CID 136246422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Clathrin inhibitor Pitstop-2 disrupts the nuclear pore complex permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pitstop-2 Upsets The Integrity of Nuclear Pore Complexes (NPCs) by Interaction with β-Propeller Folds of Npc Scaffold Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]

- 18. Inhibition Clathrin Mediated Endocytosis: Pitstop 1 and Pitstop 2 Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

Pitstop 2: A Technical Guide to its Effects on Fundamental Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pitstop 2 is a cell-permeable small molecule inhibitor initially identified for its ability to interfere with clathrin-mediated endocytosis (CME). It was designed to competitively bind to the N-terminal domain of the clathrin heavy chain, thereby preventing the recruitment of essential adaptor proteins like amphiphysin.[1] While it remains a widely used tool to study endocytic pathways, a growing body of evidence reveals that Pitstop 2 exerts significant off-target effects, impacting a range of fundamental cellular processes beyond CME. This technical guide provides an in-depth overview of the multifaceted actions of Pitstop 2, presenting quantitative data, detailed experimental protocols, and visual representations of the cellular pathways it affects. A critical consideration for researchers is the compound's lack of specificity, which necessitates careful interpretation of experimental results.[2][3][4]

Mechanism of Action and Target Profile

Pitstop 2 was developed as an inhibitor of the interaction between the clathrin heavy chain's N-terminal "terminal domain" (TD) and adaptor proteins containing clathrin-box motifs.[5] This interaction is a crucial step in the assembly of clathrin-coated pits, the primary structures responsible for CME.[6][7] However, subsequent research has demonstrated that the cellular effects of Pitstop 2 are not solely attributable to its interaction with clathrin.

Key Molecular Targets and Interactions:

-

Clathrin Heavy Chain: Pitstop 2 competitively inhibits the binding of amphiphysin to the clathrin terminal domain.[1]

-

Small GTPases (Ran and Rac1): Pitstop 2 has been shown to directly bind to and inhibit the function of the small GTPases Ran and Rac1.[8] This interaction appears to lock the GTPases in a GDP-bound, inactive state, thereby affecting a multitude of downstream signaling pathways.[9]

-

Nuclear Pore Complex (NPC): The structural integrity and permeability of the nuclear pore complex are compromised by Pitstop 2 treatment.[10][11] This is thought to be due to the presence of β-propeller domains in some nucleoporins, which share structural similarities with the clathrin terminal domain.[10]

Quantitative Data on Cellular Effects

The following tables summarize the quantitative effects of Pitstop 2 on various cellular processes as reported in the literature. These values can serve as a guide for experimental design, but it is important to note that optimal concentrations may vary depending on the cell type and experimental conditions.

| Parameter | Value | Assay/System | Reference(s) |

| IC50 (Amphiphysin-Clathrin TD Interaction) | 12 µM | In vitro ELISA-based assay | [1] |

| Half-maximal Inhibition (Transferrin Uptake) | ~18 µM | HeLa cells | [2] |

| Half-maximal Inhibition (MHCI Uptake) | ~6 µM | HeLa cells | [2] |

| Effective Concentration (Inhibition of CME) | 15-30 µM | Various cell lines | [12] |

| Effective Concentration (Inhibition of CIE) | 20-30 µM | HeLa cells | [2][3] |

| Effective Concentration (Disruption of Mitotic Spindle) | 30 µM | HeLa cells | [5] |

| Effective Concentration (Induction of Apoptosis) | 1-30 µM | Dividing cancer cells | [12] |

| Effective Concentration (Inhibition of Cell Growth) | 1-30 µM | Dividing cancer cells | [12] |

Table 1: Quantitative Effects of Pitstop 2 on Cellular Processes

| Cellular Process | Cell Line | Pitstop 2 Concentration | Observed Effect | Reference(s) |

| Clathrin-Mediated Endocytosis (Transferrin) | J774A.1 macrophages | 20-40 µM | Inhibition of endocytosis | [12] |

| Clathrin-Independent Endocytosis (Cholera Toxin B) | J774A.1 macrophages | 20-40 µM | No effect on internalization | [12] |

| Synaptic Vesicle Recycling | Calyx of Held synapse (in vivo) | Not specified | Reduced density of newly recycled synaptic vesicles, increased volume of large endosomes | |

| Cell Growth and Viability | Non-tumorigenic NIH3T3 fibroblasts | 1-30 µM | No effect on growth and viability | [12] |

| Platelet Activation and Aggregation | Platelets | Not specified | Inhibition |

Table 2: Cell-Type Specific Effects of Pitstop 2

Core Cellular Processes Affected by Pitstop 2

Endocytosis: Beyond Clathrin-Mediated Vesicle Formation

While initially characterized as a specific inhibitor of CME, Pitstop 2 has been demonstrated to be a potent inhibitor of clathrin-independent endocytosis (CIE) as well.[3] This lack of specificity is a critical consideration for researchers using this compound to dissect endocytic pathways. Knockdown of clathrin does not rescue the inhibitory effect of Pitstop 2 on the internalization of CIE cargo, indicating the presence of off-target effects.[3]

References

- 1. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 7. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rac Activation Assays [cellbiolabs.com]

- 9. content.abcam.com [content.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactome | RAC1 GAPs stimulate RAC1 GTPase activity [reactome.org]

The Discovery and Development of Pitstop 2: A Critical Guide for Researchers

An In-depth Technical Whitepaper on a Widely Used, and Debated, Clathrin Inhibitor

Introduction

Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a vast array of cargo, from nutrients and growth factors to pathogens. At the heart of this process is the protein clathrin, which assembles into a polyhedral lattice on the cytosolic face of cellular membranes to form clathrin-coated pits and vesicles. Given its central role in cellular trafficking, clathrin has emerged as an attractive target for therapeutic intervention and as a tool for dissecting complex cellular pathways. This has driven the search for small molecule inhibitors that can acutely and reversibly perturb its function. Pitstop 2 emerged from these efforts as a potent, cell-permeable inhibitor, designed to block a specific protein-protein interaction site on the clathrin heavy chain.[1][2]

This technical guide provides a comprehensive overview of the discovery, development, and application of Pitstop 2 for researchers, scientists, and drug development professionals. It details its intended mechanism of action, the evolution of our understanding of its cellular effects, quantitative data on its activity, and detailed experimental protocols.

Discovery and Intended Mechanism of Action

Pitstop 2 was identified as a small molecule inhibitor designed to target the N-terminal domain (TD) of the clathrin heavy chain.[3] The clathrin TD is a seven-bladed β-propeller that serves as a crucial hub for interactions with various accessory proteins containing "clathrin-box" motifs, such as amphiphysin.[2][4] The inhibitor was developed to physically occupy the binding groove for these motifs, thereby preventing the recruitment of essential machinery and halting the formation of clathrin-coated vesicles.[2]

Co-crystallography studies confirmed that Pitstop 2 binds to the groove between blades 1 and 2 of the clathrin TD, the known binding site for clathrin-box motifs.[2] This provided a structural basis for its intended mechanism of action: the specific and competitive inhibition of a key protein-protein interaction in the CME pathway.

// Pathway Flow CargoReceptor -> AP2 [label="binds"]; AP2 -> ClathrinRecruitment [label="recruits"]; Clathrin -> ClathrinRecruitment; AccessoryProteins -> ClathrinRecruitment; ClathrinRecruitment -> PitFormation; PitFormation -> VesicleBudding;

// Inhibition Mechanism Clathrin -> Inhibition [arrowhead=none, style=dashed, color="#EA4335"]; AccessoryProteins -> Inhibition [arrowhead=none, style=dashed, color="#EA4335"]; Inhibition -> ClathrinRecruitment [label=" blocks interaction", style=bold, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Pitstop2 -> Inhibition [style=bold, color="#EA4335"]; }

Caption: Intended mechanism of Pitstop 2 in the CME pathway.

The Evolving Story: Off-Target Effects and Non-Specificity

While initially promising as a specific CME inhibitor, subsequent research has revealed a more complex pharmacological profile for Pitstop 2. A significant finding was that Pitstop 2 is also a potent inhibitor of clathrin-independent endocytosis (CIE).[3][5][6] This lack of specificity complicates the interpretation of experimental results, as effects attributed to CME inhibition might arise from the disruption of other trafficking pathways.

Further studies demonstrated that the profound inhibition of CME by Pitstop 2 could not be solely explained by its binding to the clathrin-box motif site on the TD.[1][2] Experiments using cells expressing clathrin heavy chains with mutations in this binding site still showed significant inhibition of endocytosis by Pitstop 2, suggesting its effects are, at least in part, non-specific to its intended target site.[1][2] More recent work has identified additional cellular targets, including the small GTPases Ran and Rac1, which could explain some of the broad cellular effects observed, such as disruption of the nuclear pore complex and cytoskeletal dynamics.[7]

Due to these findings, it is recommended that Pitstop 2 be used with caution and that an inactive analog, such as Pitnot-2, be used as a negative control in all experiments to distinguish specific from non-specific effects.[8][9]

Quantitative Data and Structure-Activity Relationship (SAR)

The development of Pitstop 2 has involved extensive structure-activity relationship (SAR) studies to improve its potency and selectivity. These studies have explored modifications to three distinct regions of the molecule: the aromatic head, the sulfonamide tail, and the core/linker region. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.

Table 1: Inhibitory Potency of Pitstop 2 and Key Analogs

| Compound | Modification | Assay Type | Target/Process | IC50 (µM) | Reference |

| Pitstop 1 | Original Lead (not cell-permeable) | ELISA | Clathrin TD - Amphiphysin | 18 | [10] |

| Pitstop 2 | Lead Compound | ELISA | Clathrin TD - Amphiphysin | 1.9 - 12 | [10][11] |

| Pitstop 2 Analog (97) | 2,3,4-trihydroxyphenyl head | ELISA | Clathrin TD - Amphiphysin | 0.94 | [10] |

| Pitstop 2 Analog (133) | 4-nitrophenyl allylidene head | ELISA | Clathrin TD - Amphiphysin | 1.0 | [10] |

| Pitstop 2 Analog (114) | Benzofuran head | ELISA | Clathrin TD - Amphiphysin | 1.5 | [10] |

| Pitstop 2 Analog (114) | Benzofuran head | Cell-based | Clathrin-Mediated Endocytosis | 6.8 | [10] |

| Pitstop 2 Analog (352) | 2,6-dichlorophenylsulfonamide tail | ELISA | Clathrin TD - Amphiphysin | 0.97 | [10] |

| Pitstop 2 Analog (339) | 4-chlorophenylsulfonamide tail | ELISA | Clathrin TD - Amphiphysin | 1.3 | [10] |

| Chimeric Analog (432) | Pitstop 1/2 Chimera (propyloxy head) | ELISA | Clathrin TD - Amphiphysin | 7.3 | [12][13] |

| Chimeric Analog (407) | Pitstop 1/2 Chimera (sulfonate head) | ELISA | Clathrin TD - Amphiphysin | 7.6 | [12][13] |

| Pitnot-2 (Negative Control) | Inactive Analog | ELISA | Clathrin TD - Amphiphysin | >100 | [9] |

Caption: Logical workflow for the Structure-Activity Relationship (SAR) of Pitstop 2.

Experimental Protocols

Synthesis of Pitstop 2 and Inactive Control (Pitnot-2)

A detailed protocol for the synthesis of Pitstop 2 and its inactive control, Pitnot-2, has been published.[8]

-

Pitstop 2 Synthesis: The synthesis is achieved through the reaction of 1-naphthalene sulfonyl chloride with pseudothiohydantoin, followed by a condensation reaction with 4-bromobenzaldehyde.[8][14]

-

Pitnot-2 (Inactive Control) Synthesis: The synthesis of the inactive control involves the condensation of 4-bromobenzaldehyde with a rhodanine core. This is followed by thioketone methylation and displacement with 1-naphthylamine to yield the final compound.[8][14]

These syntheses can typically be completed in 3-4 days without specialized equipment, although microwave irradiation can be used to shorten reaction times.[8]

Clathrin-Mediated Endocytosis (CME) Inhibition Assay: Transferrin Uptake

This is the most common cell-based assay to assess the activity of Pitstop 2. It measures the uptake of fluorescently labeled transferrin, a canonical cargo of CME.

-

Cell Culture: HeLa cells are commonly used and should be grown to 80-90% confluency.[11][15]

-

Serum Starvation: Prior to the assay, cells are incubated in serum-free media for 30-60 minutes. This is crucial as serum albumins can sequester amphiphilic compounds like Pitstop 2.[11][15]

-

Inhibitor Incubation: Add Pitstop 2 (or DMSO/negative control) to the cells in serum-free media at the desired final concentration (typically 20-30 µM) and incubate for 10-30 minutes at 37°C.[1][11] Longer incubation times are not recommended due to potential non-specific effects.[11]

-

Transferrin Internalization: Add fluorescently labeled transferrin (e.g., Alexa Fluor 647-transferrin) at a concentration of approximately 50 µg/ml.[1] Incubate at 37°C for a defined period (e.g., 10 minutes) to allow for internalization.[1]

-

Removal of Surface-Bound Transferrin: Place cells on ice to stop endocytosis. Wash cells with an acidic buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0) to strip any transferrin that is bound to the cell surface but not internalized.[1][15]

-

Quantification: The amount of internalized transferrin is quantified.

Caption: General experimental workflow for a transferrin uptake assay.

Protein-Protein Interaction Assay (ELISA)

This biochemical assay measures the ability of Pitstop 2 to directly inhibit the interaction between the clathrin terminal domain (TD) and an accessory protein.

-

Plate Coating: A 96-well plate is coated with a recombinant protein, such as a GST-fusion of the clathrin TD.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Inhibitor and Binding Partner Incubation: A solution containing a fixed concentration of a biotinylated binding partner (e.g., amphiphysin peptide) is pre-incubated with varying concentrations of Pitstop 2 or control compounds.

-

Binding Reaction: The mixture is added to the coated wells, and the plate is incubated to allow the binding partner to associate with the immobilized clathrin TD.

-

Detection: The plate is washed, and a streptavidin-HRP conjugate is added to detect the bound, biotinylated peptide.

-

Signal Quantification: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped. The absorbance is read on a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from the resulting dose-response curve.

Conclusion and Future Directions

Pitstop 2 was a landmark compound in the study of clathrin-mediated endocytosis, providing a much-needed chemical tool to acutely perturb this vital pathway. Its development has yielded significant insights into the structural requirements for inhibiting the clathrin terminal domain. However, the discovery of its potent off-target effects has underscored the challenges in developing truly specific inhibitors for complex cellular processes and highlights the critical importance of rigorous validation, including the use of inactive controls.[1][3][5]

The journey of Pitstop 2 from a promising specific inhibitor to a tool that requires careful and informed use serves as an important case study for chemical biology and drug discovery. Research continues to build on the lessons learned from Pitstop 2, with ongoing efforts to develop next-generation inhibitors and chimeric molecules with improved potency and, crucially, enhanced selectivity.[10][13] These new compounds, informed by the extensive SAR data from the Pitstop 2 family, hold the potential to provide more precise tools for dissecting clathrin's multifaceted roles in health and disease.

References

- 1. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of the Pitstop family of clathrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pitstop® 2 - negative control, Negative control for clathrin inhibitor Pitstop®2 (CAS 1576239-29-6) | Abcam [abcam.com]

- 10. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 11. abcam.com [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition Clathrin Mediated Endocytosis: Pitstop 1 and Pitstop 2 Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. flowcytometry-embl.de [flowcytometry-embl.de]

Pitstop® 2: A Technical Guide to its Role in Membrane Trafficking Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Pitstop® 2, a widely used small molecule inhibitor in the study of membrane trafficking. It details its mechanism of action, provides quantitative data on its efficacy, outlines experimental protocols for its use, and critically evaluates its specificity and off-target effects.

Introduction: The Challenge of Studying Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a vast array of cargo, from nutrients and growth factors to pathogens. This intricate process involves the coordinated assembly of a clathrin coat on the plasma membrane, which deforms the membrane into a vesicle. Given its central role in cellular physiology, the ability to acutely and specifically inhibit CME is a critical need for researchers studying membrane trafficking and for developing therapeutics that target these pathways. Pitstop® 2 was developed to meet this need.

Mechanism of Action: The Intended Target

Pitstop® 2 is a cell-permeable compound designed to selectively inhibit CME.[1] Its purported mechanism of action is to competitively inhibit the interaction between the N-terminal domain of the clathrin heavy chain and adaptor proteins containing a clathrin-box motif, such as amphiphysin.[1][2][3] This interaction is a crucial step in the recruitment and assembly of the clathrin coat at the plasma membrane. By blocking this association, Pitstop® 2 is intended to prevent the formation of clathrin-coated pits and subsequent vesicle budding.[2][4]

Caption: Intended mechanism of Pitstop® 2 in inhibiting Clathrin-Mediated Endocytosis.

Quantitative Data on Pitstop® 2 Activity

The efficacy of Pitstop® 2 has been quantified both in vitro and in cell-based assays. It is important to note that the effective concentration can vary between cell types and experimental conditions.

In Vitro Inhibition

| Target Interaction | IC50 Value | Reference |

| Amphiphysin association with Clathrin Terminal Domain | ~12 µM | [1][5] |

Cellular Inhibition of Endocytosis

Dose-response studies in HeLa cells have revealed that Pitstop® 2 inhibits both clathrin-dependent and clathrin-independent endocytic pathways, albeit with different sensitivities.[5][6]

| Endocytic Pathway (Cargo) | Half-Maximal Inhibition (IC50) in HeLa Cells | Recommended Working Concentration | Reference |

| Clathrin-Mediated Endocytosis (Transferrin) | ~18 µM | 20-30 µM | [5][6][7] |

| Clathrin-Independent Endocytosis (MHCI) | ~6 µM | 20-30 µM | [5][6] |

Note: Complete inhibition of CME is generally observed at concentrations of 20-25 µM in most cell types.[7]

Experimental Protocols: Transferrin Uptake Assay

A common method to assess the effect of Pitstop® 2 on CME is the transferrin uptake assay. Transferrin is a classic cargo molecule that is internalized exclusively through CME.

Materials

-

Cells grown on coverslips or appropriate plates to 80-90% confluency.[7]

-

Serum-free media (e.g., DMEM) containing 10 mM HEPES, pH 7.4.[7]

-

Pitstop® 2 stock solution (e.g., 30 mM in 100% DMSO).[7]

-

Fluorescently labeled transferrin (e.g., Alexa Fluor™ 594 Transferrin).

-

Control vehicle (e.g., 0.1% DMSO in serum-free media).[6]

-

Fixative (e.g., 4% paraformaldehyde).

-

Wash buffers (e.g., PBS, acid wash buffer: 0.1 M glycine, 150 mM NaCl, pH 3.0).[8]

Procedure

Caption: Workflow for a typical Transferrin uptake assay using Pitstop® 2.

-

Serum Starvation: Replace growth media with serum-free media and incubate cells for 30-60 minutes at 37°C.[6][8] Pitstop® 2 can be sequestered by serum albumins, so serum-free conditions are recommended.[7]

-

Inhibitor Pre-incubation: Treat cells with the desired concentration of Pitstop® 2 (e.g., 25 µM) or a vehicle control (e.g., 0.1% DMSO) in serum-free media for 5-15 minutes at 37°C.[6][7] Longer incubation times (>30 minutes) are not recommended as they may lead to non-specific effects.[7]

-

Cargo Internalization: Add fluorescently labeled transferrin to the media and incubate for 10-30 minutes at 37°C to allow for endocytosis.[6][8]

-

Stop and Wash: Stop the internalization process by placing the cells on ice and washing them with ice-cold PBS.

-

Acid Wash: To remove any transferrin that is bound to the cell surface but not internalized, briefly wash the cells with an acidic solution (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0).[8]

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Analysis: Image the cells using fluorescence microscopy and quantify the internalized fluorescence intensity per cell. A significant reduction in fluorescence in Pitstop® 2-treated cells compared to the control indicates inhibition of CME.

Critical Considerations: Specificity and Off-Target Effects

While Pitstop® 2 is a valuable tool, a significant body of evidence indicates that it is not a specific inhibitor of CME. Researchers must exercise caution and employ appropriate controls when interpreting data obtained using this compound.[2][4]

Known Off-Target Effects:

-

Inhibition of Clathrin-Independent Endocytosis (CIE): Studies have shown that Pitstop® 2 is a potent inhibitor of CIE, with cargo such as Major Histocompatibility Complex I (MHCI) being affected at even lower concentrations than CME cargo.[6][9] This lack of specificity means Pitstop® 2 cannot be used to distinguish between clathrin-dependent and -independent pathways.[9]

-

Disruption of Nuclear Pore Complex (NPC): Pitstop® 2 has been shown to compromise the permeability barrier of the nuclear pore complex, an effect likely due to its interaction with β-propeller folds present in NPC scaffold proteins, which are structurally similar to the clathrin terminal domain.[1][10][11]

-

Effects on the Actin Cytoskeleton and Cell Motility: At concentrations as low as 7.5 µM, Pitstop® 2 can disrupt the actin cytoskeleton and arrest cell motility.[12] These effects occur at concentrations below those required to significantly inhibit CME, suggesting a clathrin-independent mechanism.[12]

-

Interaction with Small GTPases: Recent evidence suggests that Pitstop® 2 can directly bind to and inhibit small GTPases, such as Ran and Rac1, which are master regulators of numerous cellular processes, including nucleocytoplasmic transport and cell dynamics.[13]

Caption: On-target vs. documented off-target effects of Pitstop® 2.

Conclusion and Recommendations

Pitstop® 2 is a potent inhibitor of endocytosis. However, its utility as a specific tool to dissect clathrin-mediated trafficking is limited by its significant off-target effects. For drug development professionals and researchers, it is imperative to:

-

Acknowledge the Non-Specificity: Be aware that effects observed after Pitstop® 2 treatment may not be solely due to the inhibition of CME.

-

Use Appropriate Controls: Where possible, validate findings using more specific methods, such as siRNA-mediated knockdown of clathrin heavy chain.

-

Consider Concentration: Use the lowest effective concentration for the shortest possible duration to minimize off-target effects. Note that off-target effects on cell motility can occur at concentrations that only marginally affect CME.[12]

-

Confirm with Orthogonal Approaches: Do not rely on Pitstop® 2 as the sole piece of evidence for the involvement of CME in a biological process.

By understanding both the intended mechanism and the unintended consequences of using Pitstop® 2, researchers can more accurately interpret their experimental results and advance our understanding of membrane trafficking.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 4. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]

- 7. content.abcam.com [content.abcam.com]

- 8. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clathrin inhibitor Pitstop-2 disrupts the nuclear pore complex permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Pitstop-2 analog impairs viability of aggressive lung cancer cells by disrupting nuclear pore integrity - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00410A [pubs.rsc.org]

- 12. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

Pitstop 2: A Technical Guide for Investigating Endocytic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocytosis, the process by which cells internalize molecules and particles, is fundamental to a vast array of physiological processes, from nutrient uptake to signal transduction. A key pathway in this process is clathrin-mediated endocytosis (CME). Small molecule inhibitors are invaluable tools for dissecting the intricate molecular machinery of these pathways. Pitstop 2 has emerged as a widely used inhibitor targeting the interaction between clathrin and amphiphysin. However, a growing body of evidence reveals significant off-target effects, most notably the inhibition of clathrin-independent endocytosis (CIE). This technical guide provides an in-depth overview of Pitstop 2, its mechanism of action, its limitations, and detailed protocols for its application in studying endocytic pathways. Crucially, this guide emphasizes the critical need for appropriate controls to interpret data generated using this compound.

Introduction: The Complex Landscape of Endocytosis

Eukaryotic cells employ a variety of mechanisms to internalize material from their surroundings. These endocytic pathways can be broadly categorized into two main types: clathrin-dependent endocytosis (CDE) and clathrin-independent endocytosis (CIE).

Clathrin-Mediated Endocytosis (CME): This is the best-characterized endocytic pathway, responsible for the uptake of a wide range of cargo, including nutrients, hormones, and growth factors.[1] The process is initiated by the recruitment of the adaptor protein complex AP2 to the plasma membrane, which in turn recruits clathrin.[2] Clathrin triskelia then assemble into a polyhedral lattice, forming a clathrin-coated pit that invaginates and eventually pinches off to form a clathrin-coated vesicle.[1][2]

Clathrin-Independent Endocytosis (CIE): This encompasses a diverse set of pathways that do not rely on a clathrin coat for vesicle formation.[3][4] These pathways are responsible for the internalization of specific lipids, toxins, and some transmembrane proteins.[3] Major CIE pathways include:

-

Caveolae-mediated endocytosis: Involving flask-shaped invaginations of the plasma membrane enriched in caveolin proteins.

-

Flotillin-mediated endocytosis: Dependent on the microdomain-forming proteins flotillin-1 and flotillin-2.[5]

-

Arf6-dependent endocytosis: Regulated by the small GTPase Arf6.[6][7][8]

-

Macropinocytosis: The non-specific uptake of large volumes of extracellular fluid.

The ability to selectively inhibit these pathways is crucial for understanding their distinct roles in cellular function and disease.

Pitstop 2: Mechanism of Action and Critical Limitations

Pitstop 2 was initially identified as a cell-permeable inhibitor of CME.[9] It was designed to competitively bind to the N-terminal domain of the clathrin heavy chain, thereby blocking its interaction with accessory proteins like amphiphysin that are necessary for the formation of clathrin-coated pits.[10]

However, subsequent research has unequivocally demonstrated that Pitstop 2 is also a potent inhibitor of CIE.[11][12] Studies have shown that Pitstop 2 blocks the internalization of various CIE cargo proteins, and this inhibition persists even in cells where clathrin has been depleted.[11][12] This indicates that Pitstop 2 has cellular targets other than the N-terminal domain of clathrin.[11][12]

Therefore, it is critical to understand that Pitstop 2 cannot be used as a specific tool to distinguish between clathrin-dependent and clathrin-independent endocytic pathways. [10][11]

Further research has revealed additional off-target effects of Pitstop 2, including disruption of the actin cytoskeleton and interactions with small GTPases like Rac1 and Ran.[13][14][15] These findings underscore the importance of careful experimental design and data interpretation when using this inhibitor.

Data Presentation: Quantitative Effects of Pitstop 2

The inhibitory effects of Pitstop 2 on endocytosis are dose-dependent. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Context | Reference |

| IC50 (Amphiphysin-Clathrin TD Interaction) | ~12 µM | In vitro assay measuring the inhibition of the interaction between amphiphysin and the clathrin terminal domain (TD). | |

| Half-maximal Inhibition (Transferrin uptake) | ~18 µM | Inhibition of the internalization of transferrin, a classic CME cargo, in HeLa cells. | [11] |

| Half-maximal Inhibition (MHCI uptake) | ~6 µM | Inhibition of the internalization of Major Histocompatibility Complex I (MHCI), a CIE cargo, in HeLa cells. | [11] |

| Effective Concentration (Transferrin uptake inhibition) | 20-40 µM | Concentration range for inhibiting transferrin endocytosis in J774A.1 macrophages. | [16] |

| Effective Concentration (Synaptic Vesicle Recycling Inhibition) | 15 µM | Concentration sufficient to block compensatory endocytosis at neuronal presynaptic compartments. |

| Cell Line | Cargo | Pathway | Pitstop 2 Concentration | Observed Effect | Reference |

| HeLa | Transferrin | CME | 5-30 µM | Dose-dependent inhibition of internalization. | [11] |

| HeLa | MHCI | CIE | 5-30 µM | Dose-dependent inhibition of internalization. | [11] |

| HeLa | CD59, CD44, CD98, CD147 | CIE | 20 µM | Blocked endocytosis of all tested CIE cargo proteins. | [11] |

| J774A.1 | Transferrin | CME | 20-40 µM | Inhibition of endocytosis. | [16] |

| J774A.1 | Cholera Toxin B | CIE | 20-40 µM | No effect on internalization. | [16] |

| BEAS-2B | Transferrin, MHCI | CME, CIE | 20 µM | Inhibition of internalization of both cargoes. | [11] |

| COS-7 | Transferrin, MHCI | CME, CIE | 20 µM | Inhibition of internalization of both cargoes. | [11] |

| NIH3T3 | - | - | 1-30 µM (48h) | No effect on growth and viability. | [16] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Pitstop 2 to investigate endocytic pathways.

General Guidelines for Using Pitstop 2

-

Solubility and Storage: Pitstop 2 is soluble in DMSO.[10] Prepare a concentrated stock solution in 100% DMSO (e.g., 30 mM) and store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Concentration: The final working concentration of Pitstop 2 typically ranges from 15 to 30 µM.[11] The optimal concentration should be determined empirically for each cell line and experimental setup. The final DMSO concentration in the culture medium should be kept low (e.g., ≤ 0.1%) to minimize solvent effects.

-

Incubation Time: A pre-incubation period of 10-15 minutes is generally sufficient to achieve inhibition of endocytosis.[10][11] Longer incubation times may lead to non-specific effects.

-

Reversibility: The effects of Pitstop 2 are reversible. Washing out the compound and incubating in fresh medium for 45-60 minutes can restore endocytic function. This can serve as an important control experiment.

Assay for Cargo Internalization via CME and CIE

This protocol is adapted from studies investigating the uptake of transferrin (CME cargo) and various CIE cargo proteins in HeLa cells.[11]

Materials:

-

HeLa cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free culture medium

-

Pitstop 2 (and Pitstop 2-negative control)

-

DMSO

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 594-Transferrin)

-

Primary antibodies against CIE cargo proteins (e.g., anti-MHCI, anti-CD59, anti-CD44, anti-CD98, anti-CD147)

-

Fluorescently labeled secondary antibodies

-

Acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

-

Serum Starvation: Before the experiment, wash the cells with serum-free medium and incubate in serum-free medium for 1 hour at 37°C.

-

Inhibitor Pre-incubation: Prepare working solutions of Pitstop 2 and the negative control in serum-free medium. A typical final concentration for Pitstop 2 is 20 µM.[11] For the control, use an equivalent concentration of the negative control compound or DMSO alone.[11] Remove the serum-free medium from the cells and add the inhibitor-containing or control medium. Incubate for 15 minutes at 37°C.[11]

-

Cargo Internalization: Add the fluorescently labeled transferrin and/or primary antibodies against the CIE cargo of interest to the respective wells. Incubate for 30 minutes at 37°C to allow for internalization.[11]

-

Removal of Surface-Bound Ligand:

-

For Transferrin: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS. To remove surface-bound transferrin, incubate the cells with ice-cold acid wash buffer for 5 minutes on ice. Wash again three times with ice-cold PBS.

-

For Antibody-based Cargo: Place the plate on ice. Wash three times with ice-cold PBS. To remove surface-bound primary antibodies, perform an acid wash as described above.

-

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. If detecting internalized antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining (for antibody-based cargo): Wash three times with PBS. Block with 5% BSA in PBS for 30 minutes. Incubate with the appropriate fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature. Wash three times with PBS.

-

Imaging: Mount the coverslips on microscope slides and visualize the internalized cargo using a fluorescence microscope.

-

Quantification: Acquire images and quantify the intracellular fluorescence intensity per cell using image analysis software.

Investigating Synaptic Vesicle Recycling

This protocol provides a general framework for studying the effect of Pitstop 2 on synaptic vesicle recycling using fluorescence microscopy. For more detailed ultrastructural analysis, electron microscopy-based methods can be employed.[17][18]

Materials:

-

Primary neuronal cultures or a suitable neuronal cell line

-

Fluorescent styryl dyes (e.g., FM1-43, FM4-64) or synaptopHluorin-expressing neurons

-

High potassium stimulation buffer (e.g., Tyrode's solution with 90 mM KCl)

-

Normal Tyrode's solution

-

Pitstop 2 and negative control

-

Fluorescence microscope with time-lapse imaging capabilities

Procedure:

-

Preparation of Neuronal Cultures: Culture neurons on glass coverslips suitable for live-cell imaging.

-

Inhibitor Pre-incubation: Pre-incubate the neurons with Pitstop 2 (e.g., 15 µM) or control in normal Tyrode's solution for 10-15 minutes at 37°C.

-

Loading with FM Dye: To load the recycling pool of synaptic vesicles, stimulate the neurons in the presence of an FM dye (e.g., 10 µM FM1-43) using high potassium buffer or electrical field stimulation. The stimulation protocol should be optimized for the specific neuronal preparation.

-

Wash: After stimulation, wash the cells extensively with dye-free normal Tyrode's solution to remove the surface-bound dye.

-

Imaging of Uptake: Acquire fluorescence images of the presynaptic terminals to visualize the internalized FM dye. The fluorescence intensity is proportional to the number of recycled vesicles.

-

Destaining: To measure exocytosis, stimulate the loaded terminals again in dye-free solution. Monitor the decrease in fluorescence as the dye is released from the fusing vesicles.

-

Data Analysis: Quantify the fluorescence intensity of individual presynaptic boutons over time to determine the rates of endocytosis (dye uptake) and exocytosis (dye release). Compare the rates between control and Pitstop 2-treated neurons.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key steps in clathrin-mediated endocytosis and two major clathrin-independent pathways.

Caption: Simplified workflow of Clathrin-Mediated Endocytosis and the inhibitory action of Pitstop 2.

Caption: Key steps in Flotillin-Mediated Endocytosis, a clathrin-independent pathway.

Caption: The regulatory role of the small GTPase Arf6 in a clathrin-independent endocytic pathway.

Experimental Workflow

References

- 1. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 3. Molecular mechanisms of clathrin-independent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Weak Molecular Interactions in Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is flotillin-associated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 6. What is Arf6-associated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 7. mdpi.com [mdpi.com]

- 8. ARF6-mediated endocytic recycling impacts cell movement, cell division and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pitstop‐2 and its novel derivative RVD‐127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Pitstop 2: A Technical Guide to its Effects on Synaptic Vesicle Recycling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of Pitstop 2, a widely utilized inhibitor of clathrin-mediated endocytosis (CME), with a specific focus on its impact on synaptic vesicle recycling. While Pitstop 2 has been a valuable tool in dissecting endocytic pathways, a comprehensive understanding of its on-target and off-target effects is crucial for the accurate interpretation of experimental data. This document provides a detailed overview of its mechanism of action, quantitative data on its efficacy and effects, comprehensive experimental protocols, and visualizations of the key cellular pathways it influences.

Core Mechanism of Action and Specificity

Pitstop 2 is a cell-permeable small molecule designed to inhibit CME by targeting the N-terminal β-propeller domain of the clathrin heavy chain.[1][2] This domain is a crucial interaction hub for various adaptor proteins containing clathrin-box motifs, such as amphiphysin.[1][3][4] By binding to a groove on this domain, Pitstop 2 competitively inhibits the recruitment of these essential adaptor proteins, thereby preventing the assembly of clathrin-coated pits and subsequent vesicle formation.[3][4][5]

However, a growing body of evidence highlights significant off-target effects, cautioning against its use as a specific inhibitor of clathrin function.[3][6][7][8] Studies have demonstrated that Pitstop 2 can also inhibit clathrin-independent endocytosis (CIE), suggesting it has cellular targets beyond the clathrin terminal domain.[6][7] Furthermore, research has indicated that the inhibitory effects of Pitstop 2 on endocytosis are not rescued by clathrin knockdown, reinforcing the existence of off-target activities.[6][7] Some reports also suggest interactions with dynamin and small GTPases like Ran and Rac1.[9][10][11] These findings underscore the importance of careful experimental design and the use of appropriate controls when employing Pitstop 2.

Quantitative Data on Pitstop 2's Effects

The following tables summarize the key quantitative data regarding the efficacy and observed effects of Pitstop 2 in various experimental contexts.

| Parameter | Value | Context | Source |

| IC50 | ~12 µM | Inhibition of amphiphysin association with clathrin terminal domain in vitro. | [5][12][13][14] |

| IC50 | ~7.5 µM | Inhibition of amphiphysin 1 association with clathrin terminal domain by Pitstop-2-100 (an analog). | [15] |

| IC50 | ~10-15 µM | Inhibition of Major Histocompatibility Complex I (MHCI) endocytosis. | [15] |

| Working Concentration | 15 µM | Sufficient to block compensatory endocytosis at the presynaptic compartment. | [12][16] |

| Working Concentration | 20-25 µM | Recommended for complete inhibition of CME in most cell types. | [5] |

| Working Concentration | 30 µM | Used in transferrin uptake inhibition experiments. | [3][8] |

| Experimental Model | Parameter Measured | Treatment | Result | Source |

| Calyx of Held Synapse (in vivo) | Density of recently recycled black synaptic vesicles (bSVs) | Pitstop 2 | Reduced density (30.73 ± 5.20 bSVs/μm³) compared to control (82.33 ± 17.06 bSVs/μm³). | [17][18] |

| Calyx of Held Synapse (in vivo) | Density of large endosomes | Pitstop 2 | No significant alteration in density. | [17][18] |

| Calyx of Held Synapse (in vivo) | Volume of large endosomes | Pitstop 2 | Significantly increased volume (0.00145 ± 0.001 μm³) compared to control (0.00084 ± 0.00104 μm³). | [18] |

| HeLa Cells | Transferrin Uptake | 20 µM Pitstop 2 | Potent inhibition. | [7][19] |

| HeLa Cells | MHCI (CIE cargo) Uptake | 20 µM Pitstop 2 | Potent inhibition. | [7] |

| J774A.1 Macrophages | Transferrin Endocytosis | 20-40 µM Pitstop 2 (30 min) | Inhibition of endocytosis without compromising cell viability. | [19] |

| HeLa Cells | Mitotic Index | 0.01-100 µM Pitstop 2 (6 h) | Dose-dependent increase in mitotic index, suggesting spindle assembly checkpoint activation. | [20] |

Key Experimental Protocols

Inhibition of Clathrin-Mediated Endocytosis in Cultured Cells (e.g., Transferrin Uptake Assay)

Objective: To assess the effect of Pitstop 2 on the internalization of a canonical CME cargo, such as transferrin.

Materials:

-

Cultured cells (e.g., HeLa, NIH3T3) seeded on coverslips or appropriate culture plates.

-

Serum-free cell culture medium.

-

Pitstop 2 stock solution (e.g., 30 mM in 100% DMSO).[5]

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 594-Transferrin).

-

Control vehicle (DMSO).

-

Phosphate-buffered saline (PBS).

-

Acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) to remove surface-bound ligand.[8]

-

Fixative (e.g., 4% paraformaldehyde in PBS).

-

Mounting medium with DAPI.

Procedure:

-

Cell Preparation: Plate cells to reach 70-80% confluency on the day of the experiment.[21]

-

Serum Starvation: On the day of the experiment, wash the cells with serum-free medium and incubate in serum-free medium for 30-60 minutes at 37°C to clear surface-bound transferrin.[8][22]

-

Inhibitor Pre-incubation: Prepare working solutions of Pitstop 2 (e.g., 20-30 µM) and a corresponding concentration of DMSO vehicle in serum-free medium.[6][8] Pre-incubate the cells with the Pitstop 2 or DMSO solution for 15-30 minutes at 37°C.[6][8][22]

-

Cargo Internalization: Add fluorescently labeled transferrin to the medium (containing the inhibitor or vehicle) and incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for internalization.[6][8][22]

-

Stopping Internalization and Removing Surface Ligand: Place the plates on ice to stop endocytosis. Wash the cells twice with ice-cold PBS. To visualize only the internalized transferrin, perform an acid wash by incubating the cells with the acid wash buffer for a short period (e.g., 2 x 5 minutes) on ice.[6][8]

-

Fixation and Imaging: Wash the cells again with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature. After fixation, wash the cells with PBS, mount the coverslips onto slides using mounting medium with DAPI, and image using fluorescence microscopy.

-

Quantification: The amount of internalized transferrin can be quantified by measuring the total integrated fluorescence intensity per cell using image analysis software.[7]

In Vivo Inhibition of Synaptic Vesicle Recycling at the Calyx of Held

Objective: To investigate the role of clathrin in synaptic vesicle recycling under physiological conditions in vivo. This protocol is based on the methodology described by Paksoy et al. (2022).[17][18][23]

Materials:

-

Anesthetized postnatal day 12-14 mice or rats.

-

Stereotaxic apparatus.

-

Micropipette for injection.

-

Pitstop 2 solution.

-

Horseradish peroxidase (HRP) as an endocytic tracer.

-

Reagents for electron microscopy processing (glutaraldehyde, osmium tetroxide, uranyl acetate, lead citrate, resins).

-

Serial sectioning scanning electron microscope (S³EM) or transmission electron microscope.

Procedure:

-

Animal Preparation and Surgery: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy to expose the brainstem region containing the medial nucleus of the trapezoid body (MNTB), where the calyx of Held synapses are located.

-

Microinjection: Use a micropipette to locally apply Pitstop 2 and HRP to the MNTB.

-

Physiological Stimulation: Allow for natural physiological activity (e.g., exposure to ambient sound) to drive synaptic vesicle recycling in the presence of the inhibitor and tracer.[24]

-

Perfusion and Tissue Processing: After a defined period, perfuse the animal with a fixative solution (e.g., a mixture of glutaraldehyde and paraformaldehyde). Dissect the brainstem and process the tissue for electron microscopy. This includes post-fixation with osmium tetroxide, dehydration, and embedding in resin.

-

Electron Microscopy and 3D Reconstruction: Acquire serial sections of the calyx of Held terminals using S³EM. Reconstruct the 3D structure of the presynaptic terminal, including synaptic vesicles, HRP-labeled endocytic structures (bSVs and large endosomes), and the plasma membrane.

-

Data Analysis: Quantify the density and volume of different endocytic compartments (bSVs, large endosomes) in control versus Pitstop 2-treated animals. Analyze the spatial distribution of these structures within the presynaptic terminal.[17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Getting in touch with the clathrin terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]

- 8. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Pitstop-2 and its novel derivative RVD-127 disrupt global cell dynamics and nuclear pores integrity by direct interaction with small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pitstop® 2, Novel cell-permeable clathrin inhibitor (ab120687) | Abcam [abcam.com]

- 13. Abcam Pitstop 2, Novel cell-permeable clathrin inhibitor, 5MG, Quantity: | Fisher Scientific [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. Clathrin Terminal Domain-Ligand Interactions Regulate Sorting of Mannose 6-Phosphate Receptors Mediated by AP-1 and GGA Adaptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. Frontiers | Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo [frontiersin.org]

- 18. Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Inhibition of clathrin by pitstop 2 activates the spindle assembly checkpoint and induces cell death in dividing HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. protocols.io [protocols.io]

- 22. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to Pitstop 2's Impact on Viral Entry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate process of viral entry into host cells represents a critical bottleneck in the viral life cycle and a prime target for antiviral therapeutic intervention. For a multitude of viruses, this entry is mediated by clathrin-mediated endocytosis (CME), a complex cellular process responsible for the internalization of a wide range of extracellular molecules. Small molecule inhibitors that can selectively disrupt CME are therefore invaluable tools for both basic research and as potential antiviral agents. Pitstop 2, a cell-permeable small molecule, has emerged as a widely used inhibitor in this context. It was initially designed to target the terminal domain of the clathrin heavy chain, thereby preventing the recruitment of accessory proteins essential for the formation of clathrin-coated pits and vesicles.[1][2] This guide provides an in-depth technical exploration of the impact of Pitstop 2 on viral entry, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows involved. However, it is crucial to preface this exploration with a significant caveat that has emerged from numerous studies: the considerable off-target effects of Pitstop 2, which complicate the interpretation of experimental results and necessitate careful consideration in its application.[3][4][5]

Mechanism of Action and Off-Target Effects

Pitstop 2 was developed as a specific inhibitor of the interaction between the clathrin heavy chain terminal domain and amphiphysin, a key protein in endocytosis.[1][2] The intended mechanism involves the competitive binding of Pitstop 2 to a site on the clathrin terminal domain, thereby preventing the assembly of the clathrin coat and halting CME.

Quantitative Analysis of Pitstop 2 Activity

The inhibitory activity of Pitstop 2 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. While the IC50 for the inhibition of the amphiphysin-clathrin interaction is well-defined, specific IC50 values for the inhibition of viral entry are less commonly reported and can vary significantly depending on the virus, cell type, and experimental conditions.

| Target | IC50 / Effective Concentration | Cell Line | Notes |

| Amphiphysin-Clathrin TD Interaction | 12 µM | In vitro | This is the primary intended target of Pitstop 2.[1][2] |

| Clathrin Terminal Domain | 7.5 µM | In vitro | For the related compound Pitstop 2-100.[6] |

| Compensatory Endocytosis | 15 µM | Neurons | Sufficient to completely block this process.[2] |

| Transferrin Endocytosis | 20-40 µM | J774A.1 macrophages | Inhibition of a canonical CME marker.[7] |

| MHCI Internalization | 5-30 µM | HeLa cells | Dose-dependent inhibition of a clathrin-independent pathway.[5] |

| Enteric Adenovirus Uptake | > 50% reduction at high concentrations | A549 and HuTu80 cells | Specific IC50 not provided, but demonstrates viral entry inhibition.[8] |

| JC Polyomavirus Entry | Significant reduction with treatment | Glial and HEK293A cells | Quantitative IC50 not provided, but CME-dependent entry is inhibited.[9][10] |

| HIV Entry | Interferes with entry | - | Specific IC50 for viral entry is not well-documented.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of Pitstop 2 on viral entry.

Viral Entry Inhibition Assay using Pseudotyped Viruses

This protocol utilizes pseudotyped viral particles carrying a reporter gene (e.g., luciferase or GFP) to quantify viral entry.

Materials:

-

HEK293T cells (or other appropriate target cell line)

-

Plasmids for generating pseudotyped viruses (e.g., lentiviral backbone with reporter, viral envelope glycoprotein expression plasmid)

-

Transfection reagent

-

Pitstop 2 (and a negative control compound)

-

Cell culture medium and supplements

-

Luciferase assay reagent or fluorescence microscope/plate reader

Procedure:

-

Production of Pseudotyped Virus:

-

Co-transfect HEK293T cells with the lentiviral backbone plasmid, the viral envelope glycoprotein plasmid, and packaging plasmids using a suitable transfection reagent.

-

Incubate for 48-72 hours.

-

Harvest the supernatant containing the pseudotyped viral particles.

-

Titer the virus to determine the appropriate multiplicity of infection (MOI) for subsequent experiments.

-

-

Inhibition Assay:

-

Seed target cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of Pitstop 2 or the negative control compound for 1 hour at 37°C. A typical concentration range to test is 1-50 µM.

-

Infect the cells with the pseudotyped virus at a pre-determined MOI in the presence of the inhibitor.

-

Incubate for 48-72 hours.

-

Quantify reporter gene expression (luciferase activity or GFP fluorescence).

-

-

Data Analysis:

-

Normalize the reporter signal in inhibitor-treated cells to that of DMSO-treated control cells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Calculate the IC50 value using non-linear regression analysis.

-

Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle the inhibitor is active (e.g., entry, replication, or egress).

Materials:

-

Target cells

-

Infectious virus

-

Pitstop 2

-

Cell culture medium

Procedure:

-

Seed target cells in a multi-well plate.

-

Design the experiment with different time points for the addition of Pitstop 2:

-

Pre-treatment: Add inhibitor before viral infection and wash it out before adding the virus.

-

Co-treatment: Add inhibitor and virus simultaneously.

-

Post-treatment: Add inhibitor at various time points after viral infection (e.g., 1, 2, 4 hours post-infection).

-

-

After the appropriate incubation period (typically 24-72 hours), quantify the viral infection (e.g., by plaque assay, TCID50, or qPCR for viral genomes).

-

Data Analysis:

-

Compare the level of infection in the different treatment groups to the untreated control. A strong inhibitory effect in the pre-treatment and co-treatment groups, but not in the post-treatment groups, suggests that the inhibitor acts at the entry stage.

-

Transferrin Uptake Assay (Control for CME Inhibition)

This assay is a standard control to confirm that Pitstop 2 is inhibiting clathrin-mediated endocytosis in the experimental system.

Materials:

-

HeLa cells (or other suitable cell line)

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

Pitstop 2

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells on coverslips or in a multi-well plate.

-

Pre-treat the cells with Pitstop 2 (e.g., 30 µM) or DMSO for 30 minutes at 37°C.

-

Add fluorescently labeled transferrin to the cells and incubate for 15-30 minutes at 37°C to allow for internalization.

-

Wash the cells with ice-cold PBS to remove surface-bound transferrin.

-

Fix the cells with paraformaldehyde.

-

Visualize and quantify the internalized transferrin using fluorescence microscopy or flow cytometry.

-

Data Analysis:

-